
4(1H)-Quinolinone, 2-ethyl-6-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-methoxyquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the second position, a methoxy group at the sixth position, and a ketone functional group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methoxyquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-ethyl-6-methoxyaniline, the compound can be synthesized via a Friedländer reaction, which involves the condensation of the aniline derivative with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 2-Ethyl-6-methoxyquinolin-4(1H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2-Ethyl-6-methoxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Ethyl-6-methoxyquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
2-Ethyl-6-methoxyquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
2-Ethyl-6-methoxyquinolin-4(1H)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with no substituents.
2-Methylquinoline: Similar structure but with a methyl group instead of an ethyl group.
6-Methoxyquinoline: Lacks the ethyl group at the second position.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group.
The uniqueness of 2-Ethyl-6-methoxyquinolin-4(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
135016-13-6 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
2-ethyl-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-8-6-12(14)10-7-9(15-2)4-5-11(10)13-8/h4-7H,3H2,1-2H3,(H,13,14) |
InChIキー |
UYYINXKRZUQMMU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)
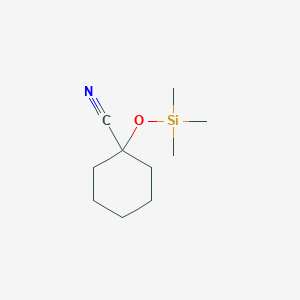
![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)
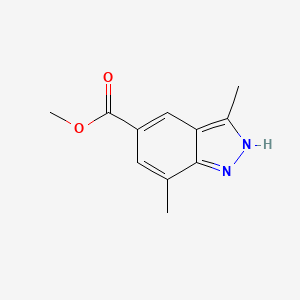
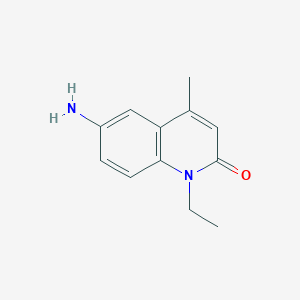
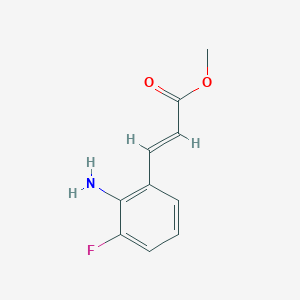
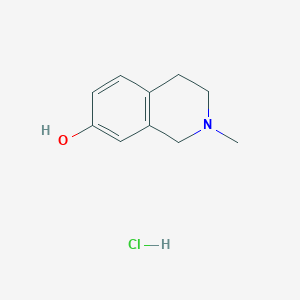
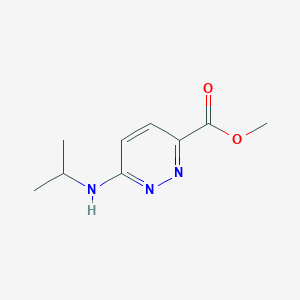
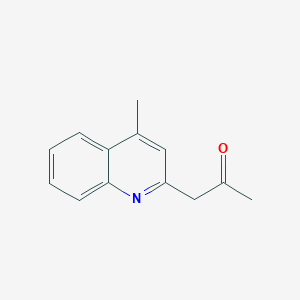
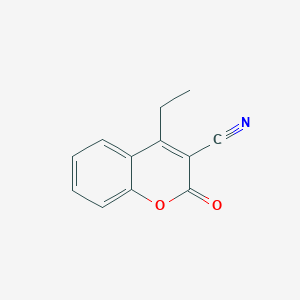
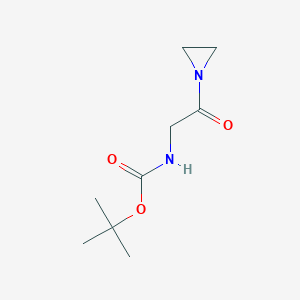


![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)
